molecular formula C16H19ClFNO5 B3161308 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 869682-16-6

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3161308
CAS RN: 869682-16-6
M. Wt: 359.77 g/mol
InChI Key: OSDUKJYFAKCXAV-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19ClFNO5 and its molecular weight is 359.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Fate and Treatment of Related Compounds

  • Sorption and Degradation in Environmental Media : Research on phenoxy herbicides, including 2,4-D and its derivatives, highlights the importance of understanding sorption to soil and organic matter, as well as environmental degradation pathways. This context could be relevant for evaluating the environmental impact and behavior of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid, particularly in terms of its mobility, persistence, and potential transformation products in soil and water systems (Werner, Garratt, & Pigott, 2012).

  • Wastewater Treatment and Reclamation : Insights into the treatment options for wastewater produced by the pesticide industry suggest that biological processes and activated carbon can effectively remove a range of toxic pollutants. Such information could be applicable to designing treatment systems for wastewater containing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid and similar compounds (Goodwin et al., 2018).

Biological and Pharmacological Effects

  • Bioactivities of Phenolic Compounds : The pharmacological review of chlorogenic acid (CGA) and its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, could provide a framework for investigating the bioactivity of similar phenolic compounds. This suggests a potential avenue for exploring the biological effects of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid in various health-related applications (Naveed et al., 2018).

Analytical and Synthetic Applications

  • Synthetic Applications : The development of synthetic methods for fluorinated and brominated biphenyls, as discussed in the context of a practical synthesis of 2-fluoro-4-bromobiphenyl, underscores the importance of efficient synthetic routes for complex organic molecules. This could inform synthetic strategies for producing and manipulating (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid and its derivatives for research and industrial applications (Qiu et al., 2009).

Environmental and Health Implications

  • Environmental Pollution and Ecotoxicity : Understanding the environmental pollution, ecotoxicity, and endocrine-disrupting potential of compounds like 4-tert-Octylphenol offers critical insights into the environmental and health implications of synthetic chemicals. This knowledge could be pertinent to assessing the risk profile of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid, especially in relation to its persistence, bioaccumulation, and potential toxicological effects (Olaniyan et al., 2020).

properties

IUPAC Name

(2S,4S)-4-(4-chloro-3-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-13(19)14(20)21)23-9-4-5-11(17)12(18)6-9/h4-6,10,13H,7-8H2,1-3H3,(H,20,21)/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDUKJYFAKCXAV-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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